molecular formula C22H23ClFN5O B3784317 N-(1-benzylpiperidin-4-yl)-1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxamide

N-(1-benzylpiperidin-4-yl)-1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxamide

Cat. No.: B3784317
M. Wt: 427.9 g/mol
InChI Key: TYEDLVGZBNDVJS-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzyl group, a triazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O/c23-20-12-18(24)7-6-17(20)14-29-15-21(26-27-29)22(30)25-19-8-10-28(11-9-19)13-16-4-2-1-3-5-16/h1-7,12,15,19H,8-11,13-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEDLVGZBNDVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN(N=N2)CC3=C(C=C(C=C3)F)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the triazole ring separately. The benzyl group is then introduced through a benzylation reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction. Common reagents used in these reactions include benzyl chloride, triazole derivatives, and carboxylic acid derivatives. Reaction conditions often involve the use of catalysts such as palladium or copper and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Ru/Al2O3 in toluene have been reported to be effective in similar synthetic processes . The use of packed-bed reactors and optimization of parameters like temperature, oxygen flow rate, and catalyst loading can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpiperidin-4-yl)-1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzylpiperidin-4-yl)-1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxamide

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